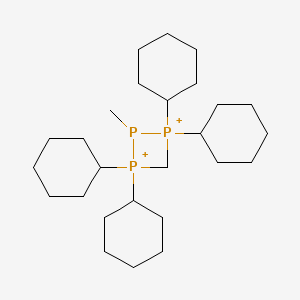
1,1,3,3-Tetracyclohexyl-2-methyltriphosphetane-1,3-diium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,1,3,3-Tetracyclohexyl-2-methyltriphosphetane-1,3-diium typically involves the reaction of cyclohexylphosphine with methylphosphine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity .
Chemical Reactions Analysis
1,1,3,3-Tetracyclohexyl-2-methyltriphosphetane-1,3-diium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or ozone, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Scientific Research Applications
1,1,3,3-Tetracyclohexyl-2-methyltriphosphetane-1,3-diium has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetracyclohexyl-2-methyltriphosphetane-1,3-diium involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. The pathways involved in its action include electron transfer and coordination chemistry .
Comparison with Similar Compounds
1,1,3,3-Tetracyclohexyl-2-methyltriphosphetane-1,3-diium can be compared with other similar compounds such as:
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Known for its use as a ligand in organometallic chemistry.
1,1,3,3,5,5,7,7-Octamethyltetrasiloxane: Used in the production of advanced materials and as a catalyst.
The uniqueness of this compound lies in its structural complexity and the presence of multiple cyclohexyl groups, which impart distinct chemical and physical properties .
Properties
CAS No. |
823836-76-6 |
|---|---|
Molecular Formula |
C26H49P3+2 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
1,1,3,3-tetracyclohexyl-2-methyltriphosphetane-1,3-diium |
InChI |
InChI=1S/C26H49P3/c1-27-28(23-14-6-2-7-15-23,24-16-8-3-9-17-24)22-29(27,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h23-26H,2-22H2,1H3/q+2 |
InChI Key |
NJWUYJOSEDTXGH-UHFFFAOYSA-N |
Canonical SMILES |
CP1[P+](C[P+]1(C2CCCCC2)C3CCCCC3)(C4CCCCC4)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2,6-Diethylphenyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B14220519.png)
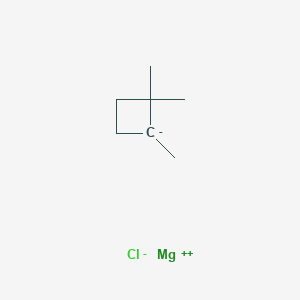
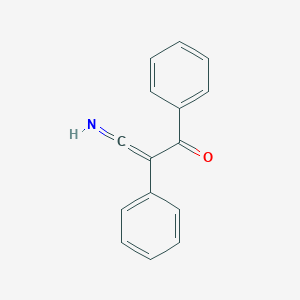
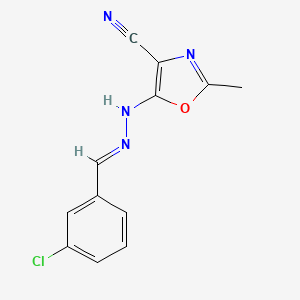
![1-[(3-Bromophenyl)ethynyl]-2-iodobenzene](/img/structure/B14220553.png)
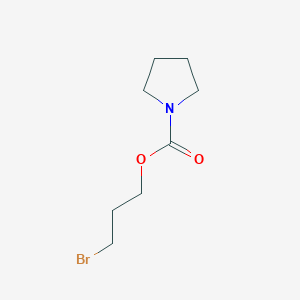
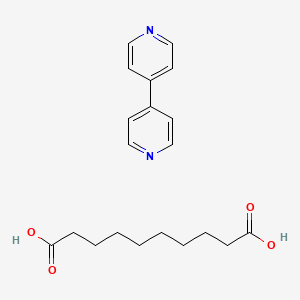
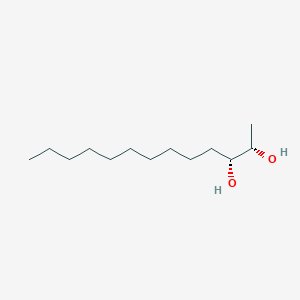
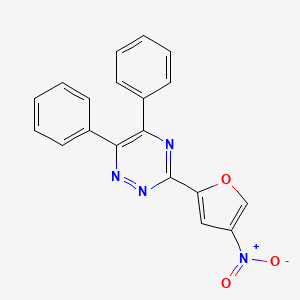
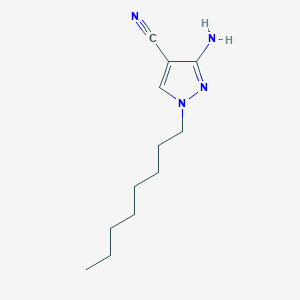
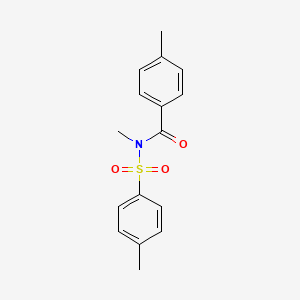
![2H-Azepin-2-one, 1-[1-(2-bromophenyl)ethenyl]hexahydro-](/img/structure/B14220599.png)
![9H-Carbazole, 3,6-dibromo-9-[(2-propenyloxy)methyl]-](/img/structure/B14220606.png)
![1H-Indole, 2-(2-chlorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14220616.png)
